molecular formula C12H17N3O2 B13477516 3-Amino-2-(azepan-1-yl)isonicotinic acid

3-Amino-2-(azepan-1-yl)isonicotinic acid

Cat. No.: B13477516
M. Wt: 235.28 g/mol
InChI Key: VJBFMAOKIFTNBG-UHFFFAOYSA-N
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Description

3-Amino-2-(azepan-1-yl)isonicotinic acid is a complex organic compound with a molecular formula of C12H17N3O2 It is a derivative of isonicotinic acid, featuring an amino group and an azepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-(azepan-1-yl)isonicotinic acid typically involves the coupling of azepan-1-amine with isonicotinic acid derivatives. One common method includes the use of base-catalyzed reactions, where azepan-1-amine is reacted with isonicotinic acid under basic conditions to form the desired product . The reaction conditions often involve moderate temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis or batch reactors. These methods ensure higher yields and purity of the product. The use of automated systems and controlled environments helps in maintaining consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-(azepan-1-yl)isonicotinic acid undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The azepane ring can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and alkylating agents are used under controlled conditions.

Major Products

The major products formed from these reactions include nitro derivatives, amine derivatives, and various substituted azepane compounds.

Scientific Research Applications

3-Amino-2-(azepan-1-yl)isonicotinic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-2-(azepan-1-yl)isonicotinic acid involves its interaction with specific molecular targets and pathways. The amino group and azepane ring play crucial roles in its binding affinity and activity. The compound may interact with enzymes and receptors, leading to various biological effects. Detailed studies are required to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    Isonicotinic Acid: A simpler derivative with a carboxylic acid group at the 4-position.

    Nicotinic Acid: An isomer with the carboxyl group at the 3-position.

    Picolinic Acid: Another isomer with the carboxyl group at the 2-position.

Uniqueness

3-Amino-2-(azepan-1-yl)isonicotinic acid is unique due to the presence of both an amino group and an azepane ring, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H17N3O2

Molecular Weight

235.28 g/mol

IUPAC Name

3-amino-2-(azepan-1-yl)pyridine-4-carboxylic acid

InChI

InChI=1S/C12H17N3O2/c13-10-9(12(16)17)5-6-14-11(10)15-7-3-1-2-4-8-15/h5-6H,1-4,7-8,13H2,(H,16,17)

InChI Key

VJBFMAOKIFTNBG-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C2=NC=CC(=C2N)C(=O)O

Origin of Product

United States

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